

Vistusertib steady-state plasma exposures Cmin and Cmax

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Compound Focus: Vistusertib

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Steady-State Plasma Exposure of Vistusertib

The table below summarizes the key steady-state pharmacokinetic parameters for **Vistusertib** at the recommended Phase II dose, derived from clinical trial data [1] [2].

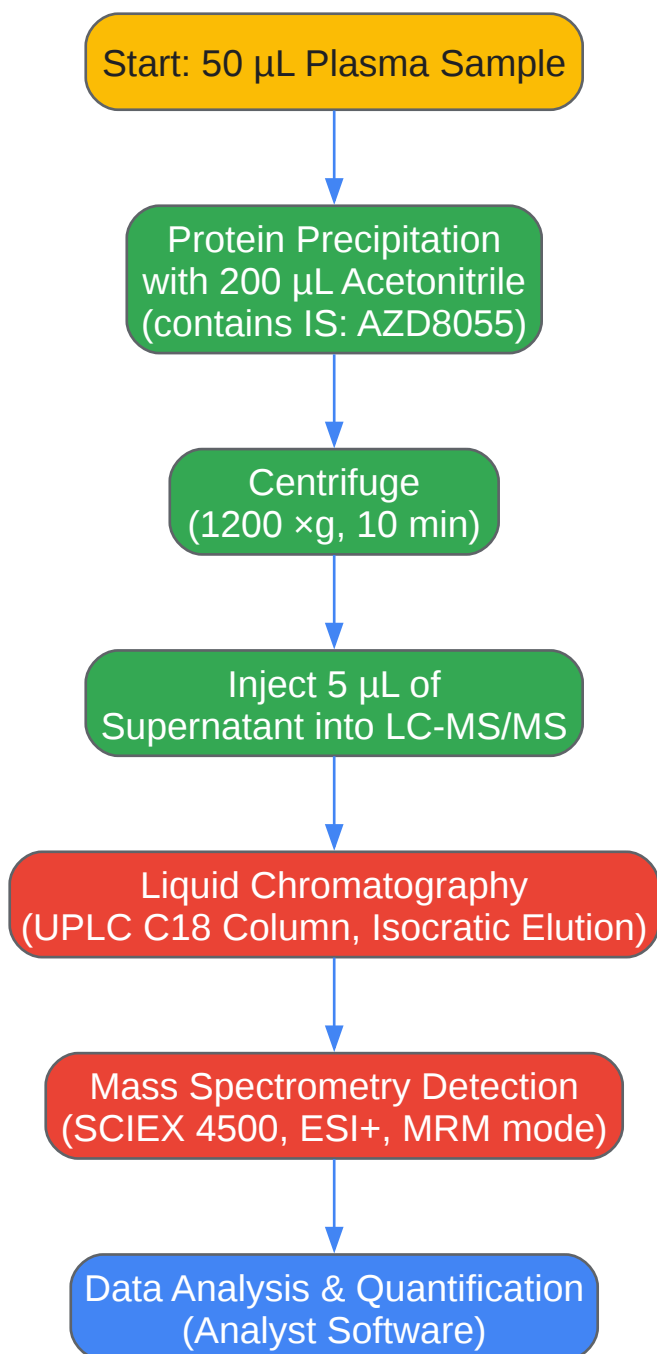
Pharmacokinetic Parameter	Value (Mean)	Dosage Regimen	Context / Note
Cmin, ss (minimum concentration at steady-state)	169.5 ng/mL	50 mg, twice daily [1] [2]	Recommended Phase II dose [1] [2]
Cmax, ss (maximum concentration at steady-state)	1,664 ng/mL	50 mg, twice daily [1] [2]	Recommended Phase II dose [1] [2]
AUCss (area under the curve at steady-state)	6,686 ng·h/mL	50 mg, twice daily [1] [2]	Represents total drug exposure [1] [2]
Assay Range	5 - 5,000 ng/mL	N/A	Linear range of the bioanalytical method [1]
Assay LLOQ (Lower Limit of Quantification)	5 ng/mL	N/A	Signal-to-noise ratio >10 [1]

Experimental Protocol: LC-MS/MS Bioanalytical Method

The quantitative data for **Vistusertib** plasma concentrations were generated using a specific and validated liquid chromatography tandem mass spectrometric (LC-MS/MS) method. Here is a detailed overview of the experimental protocol [1].

- **Sample Preparation: The method used a simple protein precipitation** technique. A 50 μ L aliquot of human heparin plasma was mixed with 200 μ L of acetonitrile containing the internal standard (AZD8055 at 50 ng/mL). After vortex-mixing and centrifugation, the supernatant was injected into the LC-MS/MS system [1].
- **Chromatography:**
 - **Column:** Waters Acquity UPLC BEH C18 (2.1 \times 50 mm, 1.7 μ m)
 - **Mobile Phase:** Acetonitrile-water-formic acid (30:70:0.1, v/v/v)
 - **Elution:** Isocratic
 - **Flow Rate:** 0.15 mL/min
 - **Total Run Time:** 3 minutes
 - **Autosampler Temperature:** 5°C [1]
- **Mass Spectrometry:**
 - **Instrument:** SCIEX 4500 triple quadrupole mass spectrometer
 - **Ionization Mode:** Positive electrospray ionization (ESI+)
 - **Detection Mode:** Multiple Reaction Monitoring (MRM)
 - **MRM Transition for Vistusertib:** m/z 463.1 \rightarrow 405.1 [1]
- **Method Validation:** The method was validated as per FDA guidelines and demonstrated [1]:
 - **Accuracy:** 98.7% to 105.7%
 - **Precision:** Coefficient of Variation (CV) \leq 10.5%
 - **Stability:** Long-term stability in plasma at -70°C for at least 29 months.

The diagram below illustrates the experimental workflow for quantifying **Vistusertib** in plasma, from sample preparation to data analysis [1].



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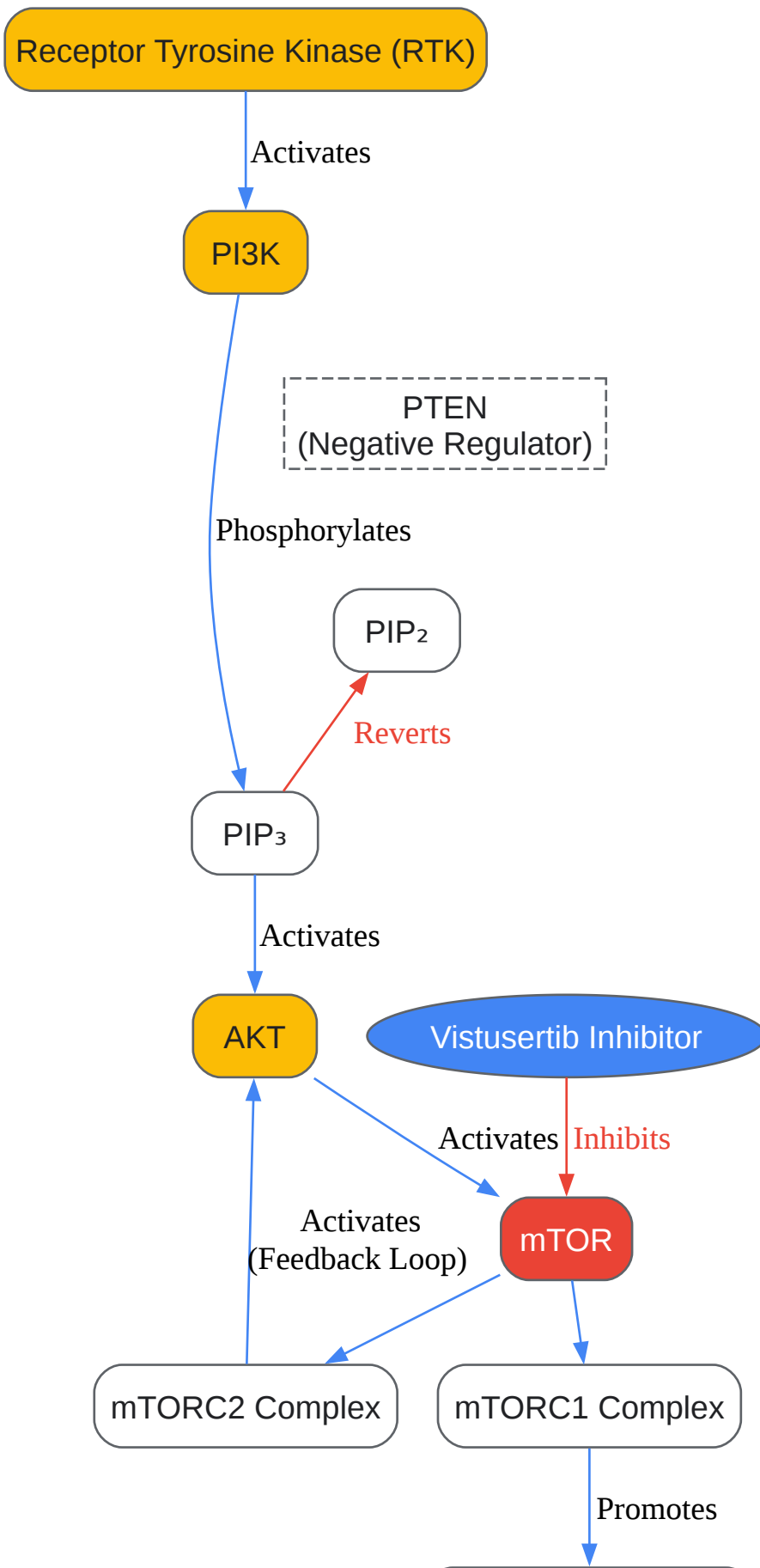
*Experimental workflow for **Vistusertib** plasma quantification via LC-MS/MS.*

Context: **Vistusertib** and the mTOR Signaling Pathway

To fully understand the context of this research, it is helpful to know **Vistusertib**'s mechanism of action and where it fits into the relevant signaling pathway [3] [4].

- Mechanism of Action: **Vistusertib is an orally bioavailable, highly-selective ATP-competitive catalytic inhibitor** of the mTOR kinase. It was rationally designed as a **dual inhibitor of both mTORC1 and mTORC2** complexes, which distinguishes it from earlier rapamycin analogs that only inhibit mTORC1. Its IC50 is 0.0028 μM [1] [2].
- Role in the PAM Pathway: **The PI3K/AKT/mTOR (PAM)** signaling pathway is a central mediator of cellular growth and survival, and its dysregulation is implicated in many cancers. **Vistusertib** directly targets the mTOR kinase, a key component in this pathway [3] [4].

The diagram below maps **Vistusertib**'s specific target within the simplified PAM signaling pathway [3] [4].



Cell Growth,
Proliferation, Survival

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